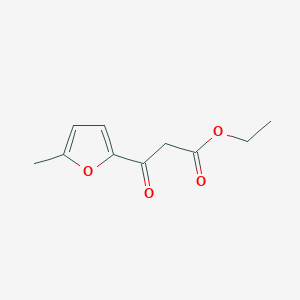

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate (EMFOP) is a compound belonging to the class of organic compounds known as 3-oxoalkanoates. It is a colorless, water-soluble, and volatile liquid with a sweet, fruity odor. EMFOP is widely used in the synthesis of various compounds, including pharmaceuticals, agrochemicals, and dyes. It is also used as a flavoring agent in foods and beverages.

Applications De Recherche Scientifique

1. Heterogeneous Catalysis

A study by Zhang et al. (2018) demonstrated the use of Ethyl 3-(2-hydroxyphenyl)-3-oxopropanoates in the one-pot synthesis of 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones, using K10 Montmorillonite Clay as a heterogeneous catalyst. This method avoids the use of expensive transition metals and eliminates the need for intermediate purification, making it a valuable approach in organic synthesis (Zhang et al., 2018).

2. Synthesis of Complex Molecules

In 2018, Nemani et al. developed a bioanalytical method for the quantitative measurement of Ethyl 3-(2-(4-fluorophenyl) amino)-4-phenylthiazol-5-yl)-3-oxopropanoate, indicating its role in complex molecule synthesis and its potential as an acetylcholinesterase inhibitor (Nemani et al., 2018).

3. Pharmaceutical Compounds

Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl} propanoate hydrochloride, a compound structurally related to Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate, has been studied for its polymorphic forms. These forms present challenges for analytical and physical characterization techniques in pharmaceutical research (Vogt et al., 2013).

4. Organocatalysis

Reitel et al. (2018) explored asymmetric organocatalytic approaches using Ethyl 3-oxo-3-phenylpropanoate for the [3+2] annulation, resulting in the formation of specific dihydrofuran derivatives. This highlights its application in the field of organocatalysis (Reitel et al., 2018).

5. Photocyclization in Chemical Synthesis

Li et al. (2015) utilized Ethyl 3-(1-methyl-1H-indol-3-yl)-3-oxopropanoates in a photocyclization process to synthesize benzo[a]carbazoles. This method features the use of CuBr2 to prompt transformations, showcasing its application in photochemical synthesis (Li et al., 2015).

Propriétés

IUPAC Name |

ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c1-3-13-10(12)6-8(11)9-5-4-7(2)14-9/h4-5H,3,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTFKXSDOXXHURF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(=O)C1=CC=C(O1)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-(5-methylfuran-2-yl)-3-oxopropanoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[({[(4-methylphenyl)acetyl]oxy}acetyl)amino]benzoate](/img/structure/B2478495.png)

![5-Phenyl-2-pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2478503.png)

![1-Methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2478505.png)

![4-[benzyl(ethyl)sulfamoyl]-N-[3-(2-methoxyethyl)-6-sulfamoyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2478511.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-2-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2478513.png)

![2,5-dimethoxy-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2478514.png)